molecular formula C14H20N4O B8301770 N2-Methyl-N2-(1-methyl-piperidin-4-yl)-benzooxazole-2,5-diamine

N2-Methyl-N2-(1-methyl-piperidin-4-yl)-benzooxazole-2,5-diamine

Cat. No. B8301770
M. Wt: 260.33 g/mol
InChI Key: GIBVENMRXKZTPM-UHFFFAOYSA-N
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Patent
US07902356B2

Procedure details

Dissolve methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine (0.583 g, 2.01 mmol), in acetic acid (8 mL), and add iron (1.12 g, 20.1 mmol) to the solution. Stir the mixture at 40° C. for 3 h. Filter the reaction mixture through Celite® and wash with water/MeOH. Concentrate the reaction mixture in vacuo. Subject the residue to silica gel flash column chromatography, eluting with 10% 2N NH3 in MeOH/CH2Cl2, to yield the desired product (0.474 g, 91%). MS (ES+) 261.2 (M+1)+.
Name
methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
0.583 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.12 g
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[N:7]=1>C(O)(=O)C.[Fe]>[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
0.583 g
Type
reactant
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])C2CCN(CC2)C
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.12 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 40° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through Celite®
WASH
Type
WASH
Details
wash with water/MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture in vacuo
WASH
Type
WASH
Details
eluting with 10% 2N NH3 in MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)N)C2CCN(CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.474 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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